molecular formula C39H48N4O6S2 B13130428 N,N'-(methylenebis(4,1-phenylene))bis(4-(N,N-dipropylsulfamoyl)benzamide)

N,N'-(methylenebis(4,1-phenylene))bis(4-(N,N-dipropylsulfamoyl)benzamide)

Cat. No.: B13130428
M. Wt: 733.0 g/mol
InChI Key: ANFJXUIFBFCDBB-UHFFFAOYSA-N
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Description

N,N’-(methylenebis(4,1-phenylene))bis(4-(N,N-dipropylsulfamoyl)benzamide): is a complex organic compound characterized by its unique structure, which includes methylene bridges, phenylene groups, and dipropylsulfamoyl benzamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(methylenebis(4,1-phenylene))bis(4-(N,N-dipropylsulfamoyl)benzamide) typically involves multiple steps, including the formation of intermediate compounds. A common synthetic route may involve:

    Formation of Intermediate Benzamides: The initial step involves the synthesis of 4-(N,N-dipropylsulfamoyl)benzamide through the reaction of 4-aminobenzamide with dipropylamine and a sulfonyl chloride reagent under basic conditions.

    Coupling Reaction: The intermediate benzamides are then coupled with methylenebis(4,1-phenylene) through a condensation reaction, often facilitated by a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N,N’-(methylenebis(4,1-phenylene))bis(4-(N,N-dipropylsulfamoyl)benzamide) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially reducing the sulfonamide groups to amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitric acid for nitration, halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro derivatives, halogenated derivatives.

Scientific Research Applications

N,N’-(methylenebis(4,1-phenylene))bis(4-(N,N-dipropylsulfamoyl)benzamide) has several scientific research applications:

    Medicinal Chemistry: The compound may be investigated for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Materials Science: Its unique structure makes it a candidate for use in the development of advanced materials, such as polymers or nanomaterials with specific properties.

    Industrial Chemistry: The compound can be used as an intermediate in the synthesis of other complex organic molecules, potentially serving as a building block for various industrial chemicals.

Mechanism of Action

The mechanism of action of N,N’-(methylenebis(4,1-phenylene))bis(4-(N,N-dipropylsulfamoyl)benzamide) would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-(methylenebis(4,1-phenylene))bis(4-(N,N-dimethylsulfamoyl)benzamide)
  • N,N’-(ethylenebis(4,1-phenylene))bis(4-(N,N-dipropylsulfamoyl)benzamide)
  • N,N’-(methylenebis(4,1-phenylene))bis(4-(N,N-diethylsulfamoyl)benzamide)

Uniqueness

N,N’-(methylenebis(4,1-phenylene))bis(4-(N,N-dipropylsulfamoyl)benzamide) is unique due to the presence of dipropylsulfamoyl groups, which may impart specific chemical and physical properties. These properties could include enhanced solubility, stability, or specific interactions with biological targets, distinguishing it from similar compounds with different alkyl groups.

Properties

Molecular Formula

C39H48N4O6S2

Molecular Weight

733.0 g/mol

IUPAC Name

4-(dipropylsulfamoyl)-N-[4-[[4-[[4-(dipropylsulfamoyl)benzoyl]amino]phenyl]methyl]phenyl]benzamide

InChI

InChI=1S/C39H48N4O6S2/c1-5-25-42(26-6-2)50(46,47)36-21-13-32(14-22-36)38(44)40-34-17-9-30(10-18-34)29-31-11-19-35(20-12-31)41-39(45)33-15-23-37(24-16-33)51(48,49)43(27-7-3)28-8-4/h9-24H,5-8,25-29H2,1-4H3,(H,40,44)(H,41,45)

InChI Key

ANFJXUIFBFCDBB-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(CCC)CCC

Origin of Product

United States

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